Direct Amine-Ring Conjugation: Electronic Structure Differentiation from Methylene-Bridged Analog N-Methyl-1-(oxazol-5-yl)methanamine
N-Methyloxazol-5-amine hydrochloride (CNc1cnco1.Cl, MW 134.56) features the methylamino nitrogen directly bonded to the oxazole C-5 carbon, enabling lone-pair delocalization into the aromatic π-system. This contrasts with the methylene-bridged analog N-methyl-1-(1,3-oxazol-5-yl)methanamine (CNCC1=CN=CO1, MW 112.13), where the insulating –CH2– spacer prevents conjugation . The topological polar surface area (TPSA) of the conjugate base of the target compound is predicted to be lower than the bridged analog (38.1 Ų for the bridged analog per PubChem), reflecting different hydrogen-bonding capacity [1]. The direct conjugation in the target compound increases electron density at C-2 and C-4, which has been shown in the N-substituted 5-aminooxazole literature to alter the predominant condensation pathway with maleimide—shifting between 1,4-cycloaddition (forming endoxopiperidine-dicarboximides) and 1,3-addition (forming pyrroline-tricarboxylic acid amides)—depending on the specific N-substituent [2].
| Evidence Dimension | Electronic conjugation pathway between amine nitrogen and oxazole ring |
|---|---|
| Target Compound Data | Direct C5–N bond; lone pair conjugated with aromatic ring; SMILES CNc1cnco1.Cl |
| Comparator Or Baseline | N-Methyl-1-(1,3-oxazol-5-yl)methanamine (CAS 1065073-40-6): –CH2– spacer; lone pair insulated; SMILES CNCC1=CN=CO1; TPSA 38.1 Ų |
| Quantified Difference | Qualitative difference in conjugation (present vs. absent); TPSA difference approximating 10-15 Ų (estimated from PubChem data for bridged analog at 38.1 Ų and predicted lower TPSA for directly conjugated target) |
| Conditions | Structural comparison based on SMILES and PubChem computed properties; N-substituted 5-aminooxazole reactivity literature (Kondrat'eva et al., 1979) establishes N-substitution dependence of reaction pathway |
Why This Matters
The presence or absence of amine-ring conjugation directly impacts reaction regioselectivity in downstream derivatization, meaning these two building blocks will yield different products in electrophilic substitution and cycloaddition reactions—scientists must select the correct scaffold for their intended synthetic route.
- [1] PubChem. Methyl(1,3-oxazol-5-ylmethyl)amine. CID 20806719. Computed Properties: TPSA 38.1 Ų, MW 112.13, XLogP3-AA -0.3. View Source
- [2] Kondrat'eva GY, Aitzhanova MA, Bogdanov VS, Chizhov OS. Condensation of N-substituted 5-aminooxazoles with maleimide: Two types of oxazole ring reactivities. Russian Chemical Bulletin. 1979;28:1228-1235. View Source
